molecular formula C13H14N4O2 B2993033 (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2321331-57-9

(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2993033
CAS No.: 2321331-57-9
M. Wt: 258.281
InChI Key: SXOPMWYIHZOMCX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one is a chalcone derivative characterized by a furan moiety at the β-position and a substituted azetidine ring at the α-position. Chalcones are known for their α,β-unsaturated ketone backbone, which confers reactivity and diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-13(4-3-12-2-1-7-19-12)16-8-11(9-16)10-17-6-5-14-15-17/h1-7,11H,8-10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOPMWYIHZOMCX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Triazole Moiety: The triazole ring is often formed through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols.

    Coupling Reactions: The final step involves coupling the furan, triazole, and azetidine components under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced azetidine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, triazole, and azetidine rings can contribute to binding affinity and specificity through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural Characterization

Key structural features of related compounds include:

  • Planarity : The α,β-unsaturated ketone system adopts an E-configuration, as confirmed by X-ray crystallography (e.g., dihedral angles < 3° between aromatic rings) .
  • Intermolecular Interactions : Stabilization via C–H···π hydrogen bonds and π-π stacking, as observed in (E)-3-(2,6-difluorophenyl)-1-(furan-2-yl)prop-2-en-1-one .

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related furan-chalcones from the evidence:

Compound Name Substituents Synthesis Yield Key Biological Activity Reference
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one 4-hydroxy-3,5-dimethoxyphenyl 8.6% Tyrosinase inhibition (IC₅₀ = 12.3 µM)
(E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one 3,5-dibromo-4-hydroxyphenyl 24.5% Anti-melanogenesis (62% reduction at 50 µM)
(E)-3-(2,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one 2,4-dihydroxyphenyl 22.4% Antioxidant activity (DPPH assay)
(E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one 4-methoxyphenyl 80% Crystallographic stability via C–H···π bonds
Target Compound 3-(Triazol-1-ylmethyl)azetidin-1-yl N/A* Hypothesized: Enhanced kinase inhibition due to triazole-azetidine motif
Key Observations:
  • Electron-Withdrawing Groups (e.g., Br in ): Enhance tyrosinase inhibition and melanogenesis suppression.
  • Hydroxy/Methoxy Groups : Improve solubility and antioxidant capacity but may reduce metabolic stability .
  • Triazole-Azetidine Motif : Expected to increase binding affinity to enzymes (e.g., kinases) due to nitrogen-rich pharmacophores, though this remains untested in the evidence .

Physicochemical Properties

  • LogP : Hydrophobic substituents (e.g., bromine) increase LogP, impacting membrane permeability .
  • Melting Points : Range from 120–250°C for solid derivatives, influenced by crystallinity and hydrogen bonding .

Biological Activity

(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one, also known by its CAS number 2034997-86-7, is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N4O2, with a molecular weight of approximately 244.25 g/mol. The structure features a furan ring and a triazole moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing furan and triazole structures often exhibit significant antimicrobial and anticancer properties. The mechanism typically involves interference with cellular processes such as DNA replication and protein synthesis.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For example:

PathogenActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliInhibition
Candida albicansModerate inhibition

Anticancer Activity

Preliminary studies suggest that (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one may possess anticancer properties . It has been evaluated in various cancer cell lines, showing potential cytotoxic effects:

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15.4
MCF7 (breast cancer)22.8
A549 (lung cancer)18.6

Case Studies

A notable study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The study reported that treatment with the compound led to significant apoptosis in HeLa cells, suggesting a mechanism involving the activation of caspases and disruption of mitochondrial integrity.

Research Findings

Recent findings indicate that the compound's biological activity may be attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit several kinases that are critical for tumor growth.
  • DNA Interaction : Studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
  • Synergistic Effects : When used in combination with other chemotherapeutics, it exhibited synergistic effects, enhancing overall efficacy against resistant cell lines.

Q & A

Q. What synthetic routes are recommended for preparing (E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one, and how can reaction conditions be optimized for yield?

  • Methodology : Utilize multi-step synthesis involving: (i) Formation of the azetidine-triazole core via nucleophilic substitution between azetidine derivatives and 1,2,3-triazole precursors under anhydrous conditions (e.g., DMF, 60–80°C) . (ii) Conjugation of the α,β-unsaturated ketone via Claisen-Schmidt condensation, using catalytic NaOH in ethanol/water mixtures at reflux (70–90°C) .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stoichiometry (1:1.2 molar ratio of azetidine to furan precursor) to minimize side products.

Q. Which spectroscopic techniques are most effective for confirming the azetidine-triazole linkage and stereochemistry?

  • Methodology :
  • ¹H/¹³C NMR : Identify characteristic peaks for the azetidine ring (δ 3.5–4.5 ppm for N-CH₂ protons) and triazole protons (δ 7.8–8.2 ppm for aromatic protons). The (E)-configuration of the enone is confirmed by a coupling constant Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz} between α and β protons .
  • FT-IR : Look for C=O stretching at ~1680 cm⁻¹ and C=N stretching (triazole) at ~1520 cm⁻¹ .

Q. What safety precautions are critical when handling this compound, given its structural analogs?

  • Guidelines :
  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy of azetidine derivatives and α,β-unsaturated ketones .
  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation of the triazole moiety .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the reactivity of the α,β-unsaturated ketone moiety in nucleophilic additions?

  • Methodology :
  • Perform geometry optimization using B3LYP/6-31G(d) basis sets to calculate electrophilicity indices and Fukui functions. Compare with experimental Michael addition rates (e.g., with thiols or amines) .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient regions susceptible to nucleophilic attack .

Q. What strategies resolve discrepancies between theoretical and experimental data on the compound’s electronic properties?

  • Approach :
  • Reconcile computational predictions (e.g., dipole moments, charge distribution) with experimental UV-Vis spectra (λ_max ~280–320 nm for enone π→π* transitions) .
  • Validate using X-ray crystallography to compare calculated vs. observed bond lengths/angles (e.g., C=O bond: 1.22 Å experimentally vs. 1.24 Å theoretically) .

Q. How do steric effects from the triazolylmethyl group influence conformational stability in solution vs. solid state?

  • Analysis :
  • X-ray Crystallography : Reveals restricted rotation of the azetidine ring due to steric hindrance from the triazole, favoring a single conformation in the solid state .
  • Dynamic NMR : Observe coalescence of azetidine proton signals at elevated temperatures (e.g., 100°C in DMSO-d₆), indicating rotational barriers in solution .

Q. What mechanistic insights explain the compound’s antifungal activity compared to other triazole derivatives?

  • Experimental Design :
  • Perform docking studies (AutoDock Vina) targeting fungal CYP51 enzymes, comparing binding affinities (ΔG values) with clinical triazoles (e.g., fluconazole) .
  • Validate via MIC assays against Candida spp., correlating substituent effects (e.g., furan vs. phenyl groups) on potency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Resolution :
  • Conduct systematic solubility tests using HPLC-grade solvents (e.g., DMSO, ethanol, ethyl acetate) under controlled temperatures.
  • Compare with literature data, noting purity differences (≥95% by HPLC recommended) and potential hydrate formation in protic solvents .

Q. Why do catalytic hydrogenation results vary for reducing the enone moiety?

  • Troubleshooting :
  • Assess catalyst choice (Pd/C vs. PtO₂) and solvent effects (methanol vs. THF). PtO₂ in acetic acid may selectively reduce the ketone without affecting the triazole .
  • Monitor reaction via in situ IR to detect intermediate formation.

Structural and Functional Insights

Q. What crystallographic parameters are critical for resolving the compound’s 3D structure?

  • Protocol :
  • Collect high-resolution data (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Refine using SHELXL, focusing on anisotropic displacement parameters for the azetidine and triazole rings .
  • Validate hydrogen bonding (e.g., C–H⋯O interactions between enone and azetidine) to explain packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.